3,5-Dimethylpyridine-2,6-diamine
Overview
Description
3,5-Dimethylpyridine-2,6-diamine, also known as N2,N6-dimethylpyridine-2,6-diamine, is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is recognized as a readily available and convenient synthon for the preparation of various mono- and bis-derivatives of pyridine .
Synthesis Analysis
The synthesis of 3,5-Dimethylpyridine-2,6-diamine involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol . This reaction leads to the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis(biarylhydrazone) .
Molecular Structure Analysis
The molecules of 3,5-Dimethylpyridine-2,6-diamine are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to that of benzene, except that one of the carbon-hydrogen rings sets has been replaced by a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions of 3,5-Dimethylpyridine-2,6-diamine involve various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation, and other reactions . The products of these reactions can be successfully used in subsequent synthetic transformations, including the synthesis of various heterocycles .
Future Directions
Future research directions for 3,5-Dimethylpyridine-2,6-diamine could involve further exploration of its synthesis methods, chemical reactions, and potential applications . For instance, the study of its cyclization mechanism with salicylic aldehyde could lead to the development of new synthetic analogs of natural integrastatins for antiviral research .
properties
IUPAC Name |
3,5-dimethylpyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIAIHIVQFDRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630045 | |
Record name | 3,5-Dimethylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpyridine-2,6-diamine | |
CAS RN |
90008-32-5 | |
Record name | 3,5-Dimethyl-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90008-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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